Torsemide-d7 Carboxylic Acid

Catalog No.
S1807260
CAS No.
M.F
C₁₆H₁₁D₇N₄O₅S
M. Wt
385.45
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torsemide-d7 Carboxylic Acid

Product Name

Torsemide-d7 Carboxylic Acid

Molecular Formula

C₁₆H₁₁D₇N₄O₅S

Molecular Weight

385.45

Synonyms

3-[[3-[[[[(1-Methylethyl-d7)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]-benzoic Acid; 3-((3-(N-(Isopropylcarbamoyl-d7)sulfamoyl)pyridin-4-yl)amino)benzoic Acid

Torsemide-d7 Carboxylic Acid is a stable isotope-labeled derivative of Torsemide, a potent loop diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure. The compound is characterized by the incorporation of deuterium atoms, which enhances its utility in analytical chemistry, particularly in mass spectrometry applications. The molecular formula for Torsemide-d7 Carboxylic Acid is C16H13D7N4O3SC_{16}H_{13}D_7N_4O_3S, and it serves as an internal standard for the quantification of Torsemide in biological samples, enabling precise measurement of drug levels in pharmacokinetic studies .

Typical of carboxylic acids and amines. It can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Amidation: Formation of amides when reacted with amines.

The presence of deuterium allows for tracing in metabolic studies, providing insights into its pharmacokinetics and dynamics .

The synthesis of Torsemide-d7 Carboxylic Acid typically involves:

  • Deuteration: The introduction of deuterium atoms into the Torsemide structure through isotopic exchange or direct synthesis methods.
  • Carboxylation: The conversion of Torsemide to its carboxylic acid form via hydrolysis or oxidation processes.

These methods are crucial for producing high-purity compounds suitable for analytical applications .

Torsemide-d7 Carboxylic Acid is primarily used in:

  • Analytical Chemistry: As an internal standard in gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) for accurate quantification of Torsemide.
  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of Torsemide in clinical settings.
  • Research: In studies investigating the pharmacological effects of diuretics and their metabolites .

Interaction studies involving Torsemide-d7 Carboxylic Acid focus on its role as a tracer in metabolic pathways. It can help elucidate interactions between Torsemide and other drugs or biological molecules, providing insights into potential drug-drug interactions or alterations in drug metabolism due to physiological factors such as liver function or renal impairment .

Several compounds are structurally or functionally similar to Torsemide-d7 Carboxylic Acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TorsemideParent compound without deuteriumPotent loop diuretic with significant clinical use
FurosemideAnother loop diureticWidely used but has different pharmacokinetics
BumetanideSimilar mechanism as loop diureticsMore potent than Furosemide but less commonly used
Ethacrynic AcidNon-sulfonamide loop diureticUsed when patients are allergic to sulfonamides

Torsemide-d7 Carboxylic Acid stands out due to its isotopic labeling, which enhances its role in analytical applications compared to its analogs that lack this feature. Its unique properties allow for more accurate tracking and quantification in biological systems, making it an essential tool for researchers studying diuretic drugs .

Torsemide-d7 Carboxylic Acid (chemical formula: $$ \text{C}{16}\text{H}{11}\text{D}{7}\text{N}{4}\text{O}_{5}\text{S} $$, molecular weight: 385.45 g/mol) is a stable isotope-labeled derivative of Torsemide Carboxylic Acid, the primary metabolite of the loop diuretic Torsemide. The compound features seven deuterium atoms substituted at specific positions on the isopropyl carbamoyl group, enhancing its utility in mass spectrometry-based analyses. Structurally, it retains the core benzoic acid and sulfonylurea moieties of the parent metabolite but incorporates isotopic labeling for traceability.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC Name3-[[3-[[[[(1-Methylethyl-d7)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]benzoic Acid
CAS Number113844-99-8 (base metabolite)
Deuterium Incorporation≥99% at seven positions
SolubilityLimited data; soluble in polar organic solvents

Historical Development and Significance

The development of Torsemide-d7 Carboxylic Acid parallels advancements in analytical chemistry’s demand for stable isotope internal standards. Torsemide, first approved in 1993, gained prominence as a high-bioavailability diuretic. By the early 2000s, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods necessitated deuterated analogs to correct for matrix effects and ionization variability. Torsemide-d7 Carboxylic Acid emerged as a critical tool for quantifying Torsemide and its metabolites in biological and environmental samples, reflecting broader trends in pharmacokinetic and environmental monitoring research.

Relationship to Parent Compound Torsemide

Torsemide-d7 Carboxylic Acid is structurally and functionally tied to Torsemide ($$ \text{C}{16}\text{H}{20}\text{N}{4}\text{O}{3}\text{S} $$), a sulfonylurea-class diuretic that inhibits the Na+/K+/Cl− cotransporter in the nephron. Hepatic metabolism of Torsemide yields Torsemide Carboxylic Acid via oxidation of the 3’-methyl group on the phenyl ring. The deuterated form maintains identical pharmacological inactivity but provides distinct mass spectral signatures, enabling precise quantification amid complex matrices.

Key Metabolic Pathway:
$$
\text{Torsemide} \xrightarrow{\text{CYP2C9/CYP2C8}} \text{Torsemide Carboxylic Acid} \xrightarrow{\text{Deuteration}} \text{Torsemide-d7 Carboxylic Acid}
$$

Importance in Analytical and Environmental Research

The compound’s primary application lies in its role as an internal standard for LC-MS/MS assays. For example, a 2020 study quantified Torsemide in human plasma with a limit of detection (LOD) of 1 ng/mL using Torsemide-d7 Carboxylic Acid for calibration. In environmental science, its detection in wastewater effluents (up to 1 µg/L) highlights the persistence of pharmaceutical metabolites and underscores the need for robust monitoring frameworks.

Current Research Landscape

Recent studies focus on three domains:

  • Method Optimization: Green chemistry approaches replace acetonitrile with ethanol in mobile phases, reducing environmental impact while maintaining resolution.
  • Environmental Fate: Aerobic biodegradation studies identify carboxytorasemide as a terminal transformation product, resistant to further breakdown in aquatic systems.
  • Advanced Applications: High-resolution mass spectrometry (HRMS) leverages the compound’s isotopic pattern to differentiate it from endogenous metabolites in untargeted metabolomics.

Structural and Synthetic Analysis

Molecular Architecture

The compound’s structure comprises:

  • A benzoic acid group ($$ \text{C}{6}\text{H}{5}\text{COOH} $$) at position 3.
  • A sulfonylurea bridge linking the pyridine and deuterated isopropyl groups.
  • Seven deuterium atoms on the isopropyl carbamoyl moiety ($$ \text{CD}(\text{CD}{3}){2} $$).

Figure 1: Structural Comparison with Torsemide
$$
\text{Torsemide: } \text{C}{16}\text{H}{20}\text{N}{4}\text{O}{3}\text{S} \quad \text{vs.} \quad \text{Torsemide-d7 Carboxylic Acid: } \text{C}{16}\text{H}{11}\text{D}{7}\text{N}{4}\text{O}_{5}\text{S}
$$

Synthesis and Deuterium Incorporation

Synthesis involves two primary routes:

  • Direct Deuteration: Hydrogen-deuterium exchange catalyzed by palladium in deuterated methanol.
  • Precursor-Based Synthesis: Assembly from deuterated isopropylamine intermediates, ensuring ≥99% isotopic purity.

Critical Reaction Steps:

  • Sulfonation of 4-amino-3-pyridinesulfonamide.
  • Coupling with deuterated isopropyl isocyanate.
  • Carboxylic acid formation via oxidative cleavage.

Analytical Applications

Mass Spectrometry

Torsemide-d7 Carboxylic Acid’s $$ \text{D}_{7} $$-label creates a 7 Da mass shift from the native metabolite ($$ m/z $$ 378 → 385), eliminating signal overlap. A 2021 LC-MS/MS method achieved 98.5% recovery in urine using this mass difference to isolate analyte peaks.

Environmental Monitoring

In a 2023 study, the compound facilitated detecting Torsemide residues in 85% of European river samples, with concentrations correlating to wastewater treatment efficacy. Degradation studies show a half-life of 28 days in aerobic aquatic systems, emphasizing its environmental persistence.

Dates

Last modified: 07-20-2023

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